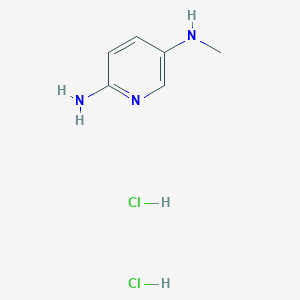
N5-Methylpyridine-2,5-diamine dihydrochloride
Overview
Description
N5-Methylpyridine-2,5-diamine dihydrochloride is a chemical compound with the CAS Number: 1354961-28-6 . It has a molecular weight of 196.08 . The compound is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for N5-Methylpyridine-2,5-diamine dihydrochloride is 1S/C6H9N3.2ClH/c1-8-5-2-3-6 (7)9-4-5;;/h2-4,8H,1H3, (H2,7,9);2*1H . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
N5-Methylpyridine-2,5-diamine dihydrochloride is a powder that is stored at room temperature . It has a molecular weight of 196.08 .Scientific Research Applications
Synthesis and Chemical Properties
N5-Methylpyridine-2,5-diamine dihydrochloride is a compound with potential applications in various fields due to its unique chemical structure. The synthesis of related compounds, such as 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, has shown applicability in the preparation of substances with significant antitumor activity against specific carcinomas in rats, highlighting the potential of similar compounds in medical research and pharmacology (Grivsky et al., 1980).
Crystal Structure Analysis
The crystal structure of compounds similar to N5-Methylpyridine-2,5-diamine dihydrochloride, such as N,N′-bis(diisopropylphosphanyl)-4-methylpyridine-2,6-diamine, provides insights into their molecular configuration and potential interactions. These studies contribute to a deeper understanding of the compound's properties and how they might be manipulated for specific applications (Stöger et al., 2014).
Chemical Modifications and Reactions
Research has explored the preferential introduction of a Pyridylmethyl Group into Sulfonamides, offering a pathway to modify the N5-Methylpyridine-2,5-diamine dihydrochloride structure for specific uses, such as in the development of new pharmaceuticals or as intermediates in chemical syntheses (Iwata & Kuzuhara, 1982).
Tagging and Detection in Biochemistry
In biochemical research, the tagging of molecules like 5-Methylcytidine and 5-methyluridine with osmium–bipyridine complexes, analogous to potential modifications of N5-Methylpyridine-2,5-diamine dihydrochloride, has facilitated the identification of post-transcriptionally modified nucleotides in RNA, showcasing the compound's potential in molecular biology and genetic studies (Debnath & Okamoto, 2018).
Supramolecular Chemistry
The use of aromatic diamines, including structures similar to N5-Methylpyridine-2,5-diamine dihydrochloride, in the synthesis of supramolecular metal–organic sulfate salts demonstrates the compound's potential in the development of new materials with unique properties, such as hybrid structures and thermal stability, which could have applications in nanotechnology and materials science (Hfidhi et al., 2021).
Safety and Hazards
properties
IUPAC Name |
5-N-methylpyridine-2,5-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.2ClH/c1-8-5-2-3-6(7)9-4-5;;/h2-4,8H,1H3,(H2,7,9);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNRDTUCSPVMJDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CN=C(C=C1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50712424 | |
| Record name | N~5~-Methylpyridine-2,5-diamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50712424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N5-Methylpyridine-2,5-diamine dihydrochloride | |
CAS RN |
1354961-28-6 | |
| Record name | N~5~-Methylpyridine-2,5-diamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50712424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



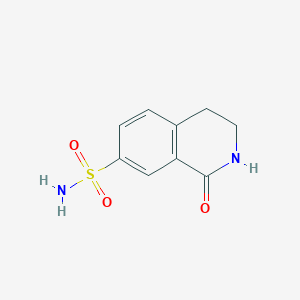

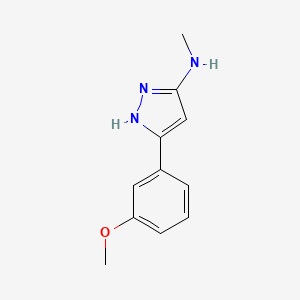
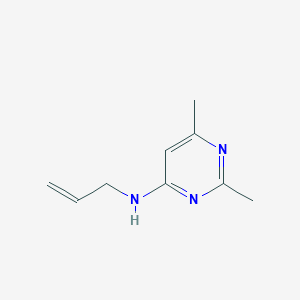
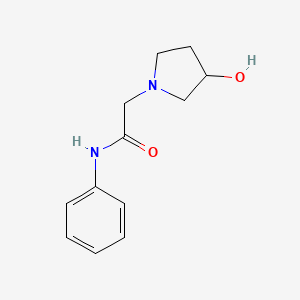


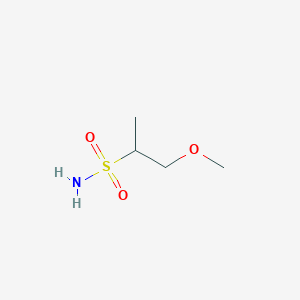

![1-{4-[(Methylamino)methyl]piperidin-1-yl}propan-2-ol](/img/structure/B1464024.png)
![1-[2-(Methylamino)ethyl]pyrrolidin-2-one hydrochloride](/img/structure/B1464026.png)
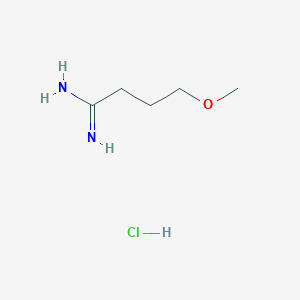
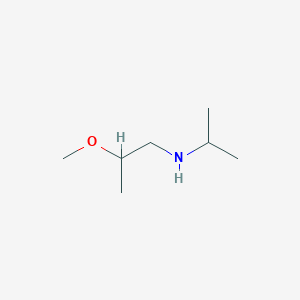
![2-[(4-Chlorophenyl)methyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1464033.png)